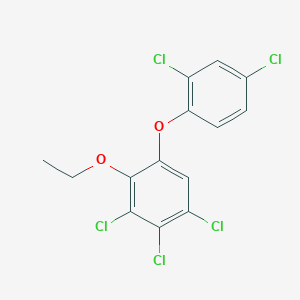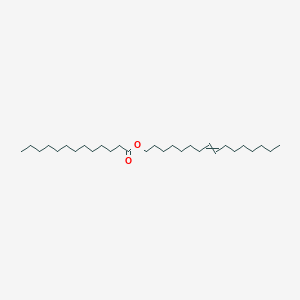
Hexadec-8-EN-1-YL tridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-8-EN-1-YL tridecanoate is an organic compound with the molecular formula C29H56O2. It is an ester formed from hexadec-8-en-1-ol and tridecanoic acid. This compound is characterized by its long carbon chains and the presence of a double bond in the hexadecyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-8-EN-1-YL tridecanoate can be synthesized through esterification. The reaction involves the condensation of hexadec-8-en-1-ol with tridecanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadec-8-EN-1-YL tridecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hexadecyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Ammonia or amines for amide formation, and water or hydroxide ions for hydrolysis.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, acids.
Scientific Research Applications
Hexadec-8-EN-1-YL tridecanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of hexadec-8-EN-1-YL tridecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of hexadec-8-en-1-ol and tridecanoic acid. These products can then participate in further metabolic pathways.
Comparison with Similar Compounds
Hexadec-8-EN-1-YL tridecanoate can be compared with other similar esters, such as:
Hexadec-8-EN-1-YL dodecanoate: Similar structure but with a shorter acyl chain.
Hexadec-8-EN-1-YL tetradecanoate: Similar structure but with a slightly shorter acyl chain.
Hexadec-8-EN-1-YL pentadecanoate: Similar structure but with a slightly shorter acyl chain.
These compounds share similar chemical properties but differ in their physical properties, such as melting points and solubilities, due to the varying lengths of their acyl chains.
Properties
CAS No. |
64767-83-5 |
|---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
hexadec-8-enyl tridecanoate |
InChI |
InChI=1S/C29H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-31-29(30)27-25-23-21-19-14-12-10-8-6-4-2/h15-16H,3-14,17-28H2,1-2H3 |
InChI Key |
FEEWNAJGUCUTAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCCCCCCCC=CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


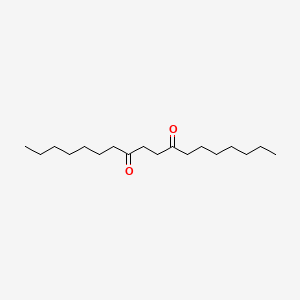

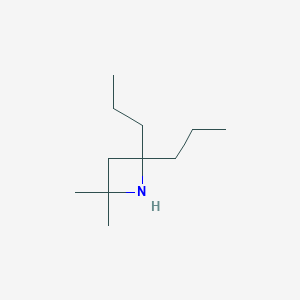
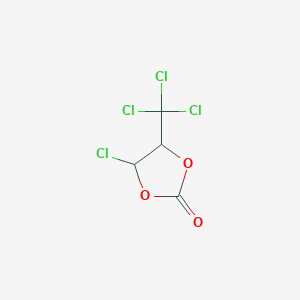
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
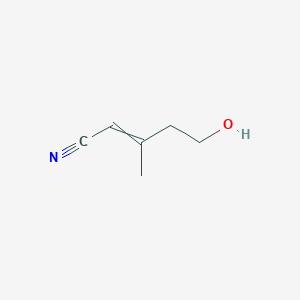



![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
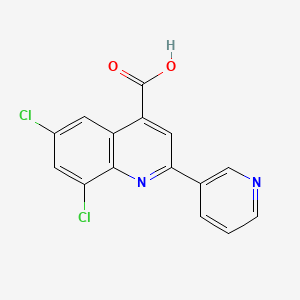
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
